2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one
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Overview
Description
2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitro groups, often in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It may act on specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-17(2,14-9-11-15(19-3)12-10-14)16(18)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
DLDIFXOWZNCYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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